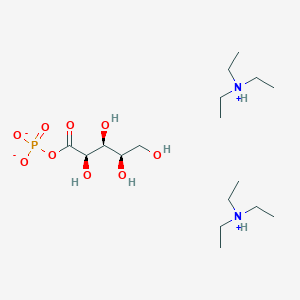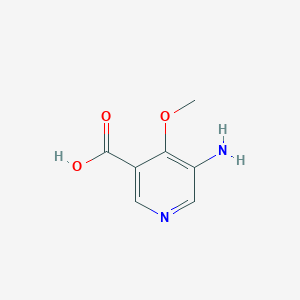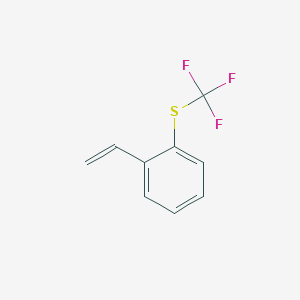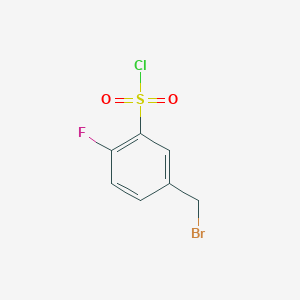
5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride: is an organic compound that features a benzene ring substituted with bromomethyl, fluorine, and sulphonyl chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves the bromination of a precursor compound. One common method involves the reaction of 2-fluorobenzenesulphonyl chloride with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group . The reaction is usually carried out in an organic solvent such as dichloromethane at controlled temperatures to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of the sulphonyl chloride group.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the function and interaction of these biomolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its ability to act as an electrophile due to the presence of the bromomethyl and sulphonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- 5-Bromomethyl-2-chlorobenzenesulphonyl chloride
- 5-Bromomethyl-2-methylbenzenesulphonyl chloride
- 5-Bromomethyl-2-nitrobenzenesulphonyl chloride
Comparison: Compared to its analogs, 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the final products. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other analogs might not be as effective .
Propriétés
Formule moléculaire |
C7H5BrClFO2S |
|---|---|
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2 |
Clé InChI |
UUVQWISGYNOLMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
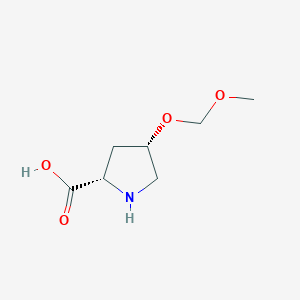
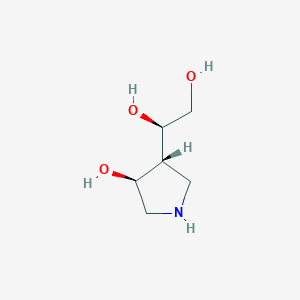
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
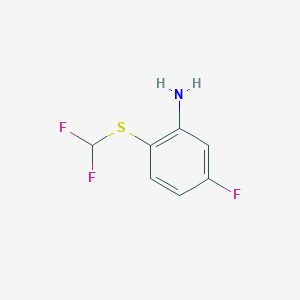
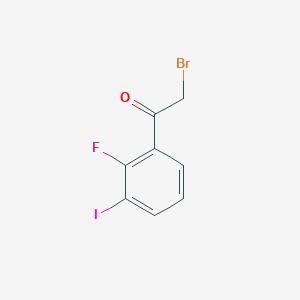
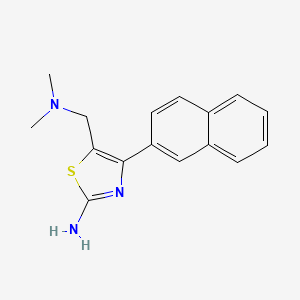



![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
